molecular formula C3H3ClN2O2S B1322724 1H-pyrazole-4-sulfonyl chloride CAS No. 438630-64-9

1H-pyrazole-4-sulfonyl chloride

Cat. No. B1322724
M. Wt: 166.59 g/mol
InChI Key: MRPFJQLRQGTKNI-UHFFFAOYSA-N
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Description

1H-pyrazole-4-sulfonyl chloride is a chemical compound that serves as a key intermediate in the synthesis of various pyrazole derivatives. These derivatives are of significant interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of 4-sulfonyl-1H-pyrazoles has been achieved through several methods. One approach involves the transformation of N-propargylic sulfonylhydrazone derivatives, which undergo a 1,3-sulfonyl shift to form the desired product . Another method utilizes 2-aminophenyl-1H-pyrazole as a removable directing group for copper-mediated C-H amidation and sulfonamidation, leading to the formation of various amides and sulfonamides . Additionally, a silicotungstic acid-catalyzed cyclization of epoxides/aldehydes with sulfonyl hydrazides has been developed to synthesize 3,4-disubstituted 1H-pyrazoles . Selective synthesis from N-allenic sulfonylhydrazones with controlled sulfonyl group migrations has also been reported .

Molecular Structure Analysis

The molecular structure of pyrazole-4-sulfonate derivatives has been studied, revealing that variations in cation size and charge can lead to profound structural changes in the resulting networks. These networks exhibit robust three-dimensional H-bonded structures, with additional strength provided by π-π stacking and edge-to-face aromatic interactions .

Chemical Reactions Analysis

1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions. For instance, it can be used in the one-pot multi-component synthesis of imidazoles, where sulfonic acid-functionalized pyridinium chloride acts as an efficient catalyst . It can also catalyze tandem Knoevenagel–Michael reactions for the synthesis of bis-pyrazolyl derivatives . Furthermore, sulfonylated 4-amino-1H-pyrazoles can be obtained through the sulfonylation of 4-amino-1H-pyrazoles with p-toluenesulfonyl chloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole-4-sulfonyl chloride derivatives are influenced by their molecular structure. The presence of sulfonyl groups and their interactions with other substituents can affect properties such as solubility, melting point, and reactivity. The by-products from the preparation of acetone tosylhydrazone, which include pyrazole derivatives, demonstrate the importance of molecular conformation and hydrogen bonding in determining the physical properties of these compounds .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : 1H-Pyrazole-4-sulfonyl chloride is used as a pharmaceutical intermediate . It’s also used in the synthesis of pyrazolesulfonyl chlorides as drug precursors .
    • Methods of Application : Sulfonyl chlorides were synthesized from pyrazoles via sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields were determined .
    • Results : The optimum conditions for sulfonation of pyrazoles were found and afforded 86 – 94% yields of the target compounds .
  • Organic Synthesis

    • Application : The pyrazole structure has applications in organic synthesis, where it acts as both a directing and transforming group .
  • Medicinal Chemistry

    • Application : This compound has been found to have multiple biological activities that are superior to known analogs . It has been used in medicinal chemistry for c-Met inhibition or GABA A modulating activity .
  • Fluorescent Probes

    • Application : 1H-Pyrazole-4-sulfonyl chloride has been used in the creation of fluorescent probes .
  • Structural Units of Polymers

    • Application : This compound has been used as a structural unit in the synthesis of polymers .
  • Neuropathic Pain Treatment

    • Application : This compound has been found to be effective in neuropathic pain treatment .
  • Anticancer Agent

    • Application : 1H-Pyrazole-4-sulfonyl chloride has been used as an anticancer agent .
  • Analgesic and Anti-inflammatory Drug

    • Application : This compound has been used as an analgesic and anti-inflammatory drug .

Safety And Hazards

1H-pyrazole-4-sulfonyl chloride is classified as a skin sensitizer . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

1H-pyrazole-4-sulfonyl chloride is used as a reagent in the preparation of benzoindazoles as glucocorticoid receptor modulators . This suggests potential future directions in the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this compound .

properties

IUPAC Name

1H-pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O2S/c4-9(7,8)3-1-5-6-2-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPFJQLRQGTKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627921
Record name 1H-Pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazole-4-sulfonyl chloride

CAS RN

438630-64-9
Record name 1H-Pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazole-4-sulfonyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1H-pyrazole-4-sulfonic acid (J. Am. Chem. Soc.; 1955, 77, 6532) (1.0 g, 4.0 mmol) and phosphorous pentachloride (1.6 g, 7.7 mmol) were heated up to 180° C. over the period of an hour. The mixture began to reflux but not fully molten. The reaction mixture was cooled to 130° C. and toluene (5 ml) was added and allowed to cool to room temperature with stirring. The white solid was filtered off. The filtrate solvent was removed under reduced pressure and azeotroped with toluene and DCM to afford the title compound as a colourless oil and impure.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
P Mahesh, P Akshinthala, NK Katari, LK Gupta… - ACS …, 2023 - ACS Publications
… Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride and 1,3,5-Trimethy-1H-pyrazole-4-sulfonyl Chloride a … and 1,3,5-Trimethy-1H-pyrazole-4-sulfonyl Chloride a …
Number of citations: 1 pubs.acs.org
CX Kang, RT Fan, HM Xiao… - Rapid Communications in …, 2022 - Wiley Online Library
… They are 1,2-methyl-imidazole-5-sulfonyl chloride (DMISCl), 1-Methyl-1H-pyrazole-4-sulfonyl chloride (MPySCl), quinoline 8 sulfonyl chloride (QSCl), 3-methyl-quinoline-8-sulfonyl …
PA Sokolyuk, IS Kondratov, OV Gavrylenko… - Molecular …, 2016 - Springer
A series of pyrazole-4-sulfonyl chlorides was obtained by a convenient 2-step method starting from synthetically available 2-(benzylthio)malonaldehyde. The method can be applied for …
Number of citations: 2 link.springer.com
JQ Chai, YD Mei, L Tai, XB Wang, M Chen… - Journal of Agricultural …, 2023 - ACS Publications
… DCM (30 mL) was used to extract three times, dried, and distilled under reduced pressure to obtain intermediate 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (3a). The intermediates 3b…
Number of citations: 1 pubs.acs.org
P Di Fruscia, A Carbone, G Bottegoni… - Journal of Medicinal …, 2021 - ACS Publications
… Although the desired sulfonamides 25,26 were obtained from the corresponding amines 59a,b by treatment with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (52k), the use of pyrazine-…
Number of citations: 7 pubs.acs.org
C Amoah, C Obuah, MK Ainooson, L Hamenu… - Tetrahedron, 2023 - Elsevier
… The compound 4-nitroaniline (0.374 g, 2.71 mmol) was reacted with 1-(4-(chlorosulfonyl)phenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride (0.5 g, 1.35 mmol) to give …
Number of citations: 2 www.sciencedirect.com
CL Cioffi, S Liu, MA Wolf, PR Guzzo… - Journal of Medicinal …, 2016 - ACS Publications
We previously disclosed the discovery of rationally designed N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1), …
Number of citations: 12 pubs.acs.org
A Naganawa, T Matsui, T Saito, M Ima… - Bioorganic & medicinal …, 2006 - Elsevier
4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid (1) is a functional PGE 2 antagonist selective for EP1 receptor subtype. Analogs of 1, in which the …
Number of citations: 14 www.sciencedirect.com
A Nordqvist, G O'Mahony, M Fridén‐Saxin… - …, 2017 - Wiley Online Library
… (73 %); l) 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, NEt 3 , CH 2 Cl 2 , 20 h, 25 C (23 %); m) 1. 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, NEt 3 , CH 2 Cl 2 , 5 h, 25 C, 2. …
TD Heightman, JF Callahan, E Chiarparin… - Journal of medicinal …, 2019 - ACS Publications
The KEAP1–NRF2-mediated cytoprotective response plays a key role in cellular homoeostasis. Insufficient NRF2 signaling during chronic oxidative stress may be associated with the …
Number of citations: 60 pubs.acs.org

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